molecular formula C13H17NO2 B12696385 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide CAS No. 90316-38-4

3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide

Cat. No.: B12696385
CAS No.: 90316-38-4
M. Wt: 219.28 g/mol
InChI Key: YZEBWZWFZYIDQG-MDZDMXLPSA-N
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Description

3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and N,N-dimethylacetamide.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with N,N-dimethylacetamide in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically in an organic solvent like toluene or ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

3-(4-Methoxyphenyl)-N,N-dimethyl-2-butenamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

90316-38-4

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N,N-dimethylbut-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10(9-13(15)14(2)3)11-5-7-12(16-4)8-6-11/h5-9H,1-4H3/b10-9+

InChI Key

YZEBWZWFZYIDQG-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C(=O)N(C)C)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=CC(=O)N(C)C)C1=CC=C(C=C1)OC

Origin of Product

United States

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